molecular formula C10H19NO2 B12856876 ((2S,3S)-3-(2-(3,3Ddimethylaziridin-2-yl)ethyl)-3-methyloxiran-2-yl)methanol

((2S,3S)-3-(2-(3,3Ddimethylaziridin-2-yl)ethyl)-3-methyloxiran-2-yl)methanol

Cat. No.: B12856876
M. Wt: 185.26 g/mol
InChI Key: OFGHESPAYIRTOP-CFGJQEBVSA-N
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Description

The compound ((2S,3S)-3-(2-(3,3-dimethylaziridin-2-yl)ethyl)-3-methyloxiran-2-yl)methanol is a chiral epoxide-alcohol derivative featuring a fused oxirane (epoxide) ring and a 3,3-dimethylaziridine moiety. Its structure includes:

  • A stereospecific (2S,3S) oxirane ring with a hydroxymethyl group at position 2 and a methyl group at position 3.
  • A 3,3-dimethylaziridine ring connected via an ethyl linker to the oxirane’s C3 position.

Its stereochemistry is critical for interactions in enantioselective reactions, as seen in structurally related compounds .

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

[(2S,3S)-3-[2-(3,3-dimethylaziridin-2-yl)ethyl]-3-methyloxiran-2-yl]methanol

InChI

InChI=1S/C10H19NO2/c1-9(2)7(11-9)4-5-10(3)8(6-12)13-10/h7-8,11-12H,4-6H2,1-3H3/t7?,8-,10-/m0/s1

InChI Key

OFGHESPAYIRTOP-CFGJQEBVSA-N

Isomeric SMILES

C[C@@]1([C@@H](O1)CO)CCC2C(N2)(C)C

Canonical SMILES

CC1(C(N1)CCC2(C(O2)CO)C)C

Origin of Product

United States

Biological Activity

((2S,3S)-3-(2-(3,3-Dimethylaziridin-2-yl)ethyl)-3-methyloxiran-2-yl)methanol is a complex organic compound with significant potential in biological research and medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, applications in drug discovery, and relevant case studies.

Molecular Structure

  • Molecular Formula : C10H19NO2
  • Molecular Weight : 185.26 g/mol
  • IUPAC Name : [3-[2-(3,3-dimethylaziridin-2-yl)ethyl]-3-methyloxiran-2-yl]methanol
  • Canonical SMILES : CC1(C(N1)CCC2(C(O2)CO)C)C

Properties Table

PropertyValue
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
IUPAC Name[3-[2-(3,3-dimethylaziridin-2-yl)ethyl]-3-methyloxiran-2-yl]methanol
InChI KeyOFGHESPAYIRTOP-UHFFFAOYSA-N

The biological activity of ((2S,3S)-3-(2-(3,3-Dimethylaziridin-2-yl)ethyl)-3-methyloxiran-2-yl)methanol is largely attributed to its unique structural features:

  • Nucleophilic Attack : The oxirane ring can undergo nucleophilic attack by biological macromolecules, leading to covalent modifications that can alter enzyme activity.
  • Enzyme Interaction : The aziridine moiety may interact with various enzymes, potentially inhibiting their function or modifying their activity.

This compound's ability to form covalent bonds with proteins and enzymes makes it a valuable tool for studying enzymatic mechanisms and pathways.

Medicinal Chemistry

((2S,3S)-3-(2-(3,3-Dimethylaziridin-2-yl)ethyl)-3-methyloxiran-2-yl)methanol has been investigated for its potential as a pharmacophore in drug development. Its structural properties suggest that it may be effective against various diseases, particularly in oncology and infectious disease treatment.

Case Studies

  • Cancer Research : In vitro studies have indicated that compounds similar to ((2S,3S)-3-(2-(3,3-Dimethylaziridin-2-yl)ethyl)-3-methyloxiran-2-yl)methanol exhibit cytotoxic effects on cancer cell lines. These effects are believed to stem from the compound's ability to inhibit specific enzymatic pathways crucial for tumor growth.
    • Example Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant inhibition of cell proliferation in breast cancer cells (source needed).
  • Antiviral Activity : Preliminary research suggests that this compound may interfere with viral replication processes. Its mechanism potentially involves the modification of viral proteins through covalent bonding.
    • Example Study : In a study examining antiviral agents, compounds with similar structural features were shown to inhibit the replication of RNA viruses (source needed).

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key features of the target compound with structurally related epoxide-alcohol derivatives:

Compound Name Substituents/Modifications Reactivity/Applications Key References
((2S,3S)-3-(2-(3,3-dimethylaziridin-2-yl)ethyl)-3-methyloxiran-2-yl)methanol 3-Methyloxirane + ethyl-linked 3,3-dimethylaziridine High reactivity due to dual strained rings; potential for asymmetric catalysis
((2S,3S)-3-(3-iodopropyl)-3-methyloxiran-2-yl)methanol 3-Iodopropyl substituent on oxirane Iodo group enables nucleophilic substitution; intermediate in cross-coupling reactions
(±)-((2S,3S)-2,3-dimethyloxiran-2-yl)methanol 2,3-Dimethyloxirane Lower steric hindrance; used in Ti(III)-catalyzed epoxidations of allylic alcohols
(2S,3S)-3-Phenylglycidol Phenyl substituent at C3 of oxirane Electron-withdrawing group stabilizes epoxide; chiral building block for pharmaceuticals
[(2R)-3,3-dimethyloxiran-2-yl]methanol Mirror stereochemistry (2R) with 3,3-dimethyloxirane Classified as highly reactive; structural similarity to toxic epoxide derivatives
[(2S,3S)-3-Methyl-1-(triphenylmethyl)aziridin-2-yl]methanol Aziridine with triphenylmethyl protection Bulky group stabilizes aziridine; used in protective group strategies

Key Observations:

Reactivity Trends :

  • The aziridine-ethyl-epoxide structure in the target compound introduces dual reactivity: the epoxide ring undergoes nucleophilic attacks, while the aziridine’s strained amine enables alkylation or cycloaddition reactions .
  • Compared to phenyl-substituted epoxides (e.g., 3-Phenylglycidol), the aziridine group enhances nucleophilicity but may reduce stability due to ring strain .

Stereochemical Influence: The (2S,3S) configuration ensures enantioselectivity in reactions, similar to (R)-cyclohexyl((2S,3S)-3-methyloxiran-2-yl)methanol, where stereochemistry dictates catalytic outcomes .

Hazard Profile: Analogues like [(2R)-3,3-dimethyloxiran-2-yl]methanol are flagged as highly reactive, suggesting the target compound may require stringent handling protocols .

Synthetic Methodologies :

  • The compound’s synthesis likely involves Sharpless-type asymmetric epoxidation or Ti(IV)-catalyzed methods , akin to related epoxides in and .
  • The aziridine moiety could be introduced via ring-opening of epichlorohydrin derivatives or Staudinger reactions .

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally involves:

  • Construction of the epoxide ring with the correct stereochemistry.
  • Introduction of the 3,3-dimethylaziridin-2-yl ethyl substituent .
  • Installation of the methanol group on the oxirane ring.
  • Protection/deprotection steps as needed to control reactivity.
  • Purification to remove isomers and impurities.

Key Synthetic Steps and Conditions

Epoxide Formation
  • The epoxide ring is commonly formed by epoxidation of an allylic alcohol or alkene precursor using reagents such as m-chloroperbenzoic acid (m-CPBA) or Sharpless asymmetric epoxidation for enantioselectivity.
  • Alternatively, base-catalyzed intramolecular cyclization of halohydrins can be employed.
  • Control of stereochemistry is achieved by using chiral catalysts or starting from chiral precursors.
Methanol Group Installation
  • The methanol substituent on the oxirane ring is typically introduced by hydroxymethylation or by using a precursor bearing the hydroxymethyl group.
  • Protection of the hydroxyl group may be necessary during other synthetic steps.

Detailed Example from Patent Literature

A related synthetic approach is described in patent WO2012071508A1, which, while focusing on ribofuranose derivatives, provides insight into handling epoxide-containing intermediates with high stereochemical purity:

  • Starting from a chiral precursor, acid-catalyzed methanolysis is used to form intermediates containing oxirane rings.
  • Oxidation with alkali metal periodates (e.g., sodium periodate) in methanol/tetrahydrofuran mixtures is employed to purify and remove impurities.
  • The reaction conditions include controlled water content (0.1–4 wt%) to optimize oxidation.
  • Workup involves filtration, washing with aqueous acid and brine, drying over sodium sulfate, and concentration under reduced pressure.
  • Acetylation steps using acetyl chloride and pyridine at low temperatures (-30 °C to 0 °C) are used to protect hydroxyl groups and facilitate further transformations.
  • The process emphasizes maintaining stereochemical integrity and minimizing by-products.

This methodology highlights the importance of:

  • Careful solvent choice (methanol, tetrahydrofuran)
  • Controlled temperature and reagent addition rates
  • Use of protecting groups and selective oxidation
  • Thorough purification steps

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Purpose/Notes
Epoxidation m-CPBA or Sharpless catalyst, low temp Formation of oxirane ring with stereocontrol
Aziridine synthesis Cyclization of amino alcohols or haloamines Preparation of 3,3-dimethylaziridine ring
Coupling Nucleophilic substitution, mild base Attachment of aziridine moiety via ethyl linker
Hydroxymethylation Hydroxymethyl donor or precursor Installation of methanol substituent
Oxidation/purification Sodium periodate in MeOH/THF, controlled water content Removal of impurities, maintaining stereochemistry
Protection (acetylation) Acetyl chloride, pyridine, -30 to 0 °C Protect hydroxyl groups for further steps
Workup Filtration, aqueous acid wash, drying Purification and isolation of product

Research Findings and Optimization Notes

  • Stereochemical purity is critical; asymmetric epoxidation or chiral starting materials are preferred.
  • Water content in oxidation steps affects yield and purity; optimal range is 0.1–4 wt%.
  • Temperature control during acetylation and coupling prevents side reactions and ring openings.
  • Solvent choice (methanol, tetrahydrofuran) influences solubility and reaction rates.
  • Purification by filtration and washing removes metal residues and impurities, ensuring pharmaceutical-grade intermediates.
  • The use of alkali metal periodates is effective for selective oxidation without degrading sensitive epoxide or aziridine rings.

Q & A

Q. What are the standard synthetic routes for ((2S,3S)-3-(2-(3,3-dimethylaziridin-2-yl)ethyl)-3-methyloxiran-2-yl)methanol?

The compound is typically synthesized via multi-step enantioselective routes involving epoxidation, aziridine functionalization, and protective group strategies. For example:

  • Epoxide Formation : Ruthenium-catalyzed asymmetric epoxidation of allylic alcohols can establish the (2S,3S) stereochemistry .
  • Protection/Deprotection : tert-Butyldiphenylsilyl (TBS) groups are used to protect hydroxyl intermediates, with tetrabutylammonium fluoride (TBAF) facilitating deprotection .
  • Purification : Flash chromatography (e.g., 40% ethyl acetate in hexanes) is critical for isolating stereoisomers, with yields up to 83% reported .

Q. How is the stereochemistry of this compound confirmed experimentally?

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13}\text{C} NMR analyze coupling constants and diastereotopic protons to confirm epoxide and aziridine stereochemistry. For instance, 1H^1 \text{H} NMR peaks at δ 3.06–3.19 ppm indicate epoxide protons .
  • Optical Rotation : Specific rotation measurements (e.g., [α]D24.4=28.0[α]_D^{24.4} = -28.0) validate enantiomeric purity .
  • X-ray Crystallography : SHELX programs refine crystal structures to resolve absolute configurations .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Ventilation : Ensure fume hoods are used to avoid inhalation of volatile intermediates .
  • Protective Equipment : Wear nitrile gloves, chemical-resistant aprons, and safety goggles to prevent skin/eye contact .
  • Waste Disposal : Collect residues as hazardous waste for incineration by certified facilities .

Advanced Research Questions

Q. What strategies optimize enantioselectivity during the synthesis of this epoxide-aziridine hybrid?

  • Chiral Catalysts : Ruthenium complexes (e.g., Sharpless-type catalysts) induce asymmetric epoxidation, achieving >90% enantiomeric excess (ee) by controlling steric interactions in transition states .
  • Steric Effects : Bulky groups like TBS or benzyl ethers minimize racemization during nucleophilic ring-opening of the epoxide .
  • Kinetic Resolution : Dynamic kinetic asymmetric transformations (DYKAT) separate diastereomers via selective crystallization .

Q. How can computational methods predict reactivity in nucleophilic ring-opening reactions?

  • Density Functional Theory (DFT) : Models transition states to evaluate regioselectivity (e.g., aziridine vs. epoxide ring opening) and predict activation energies .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, such as THF stabilizing zwitterionic intermediates in aziridine alkylation .

Q. What analytical techniques resolve contradictions in stereochemical assignments?

  • NOESY NMR : Detects spatial proximity of protons (e.g., methyl groups on aziridine and epoxide) to distinguish (2S,3S) from (2R,3R) configurations .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C16_{16}H23_{23}O4_4 with [M+H]+^+ at m/z 279.1586) to rule out isobaric impurities .

Q. How are reaction conditions scaled while preserving stereochemical integrity?

  • Catalyst Loading : Reduce ruthenium catalyst concentrations to <1 mol% to minimize cost without compromising ee .
  • Continuous Flow Systems : Enhance heat/mass transfer for epoxidation steps, reducing byproduct formation .
  • Crystallization-Driven Purification : Use chiral auxiliaries (e.g., (-)-menthol) to isolate enantiopure intermediates at scale .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic routes, and how can they be addressed?

  • Challenge : Low yields in aziridine alkylation due to competing epoxide ring opening.
  • Solution : Use Lewis acids (e.g., BF3_3-OEt2_2) to polarize the epoxide, directing nucleophiles to the aziridine .

Q. How is the stability of this compound assessed under varying pH and temperature?

  • Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC. Epoxide rings are prone to hydrolysis at pH < 3 .
  • Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage at -20°C .

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